2-(4-methoxybenzylidene)-6-(4-nitrobenzylidene)cyclohexanone
Overview
Description
The compound “2-(4-methoxybenzylidene)-6-(4-nitrobenzylidene)cyclohexanone” is a cyclohexanone with two benzylidene substituents. One of the benzylidene groups has a methoxy (OCH3) substituent, and the other has a nitro (NO2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered cyclohexanone ring, with the benzylidene groups providing additional conjugated pi-systems. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group could have interesting effects on the electronic structure of the molecule .Scientific Research Applications
Synthesis and Drug Development
- Synthesis for Tuberculosis Drug : The synthesis of (2E, 6E)-2, 6-bis(4-nitrobenzylidene) cyclohexanone, a drug against dormant Mycobacterium tuberculosis, is achieved through an efficient and eco-friendly process. This compound is synthesized using cross-aldol condensation, optimized by response surface methodology, yielding a high-quality product with minimal by-products (Vishwanatth, 2022).
Cytotoxic Evaluation
- Evaluation in Cancer Cell Lines : Novel 1,2,3-triazole-4-linked derivatives of (2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanones, synthesized from cyclohexanone, have demonstrated cytotoxic activity against the human breast cancer cell line MDA-MB-231 (Mahdavi et al., 2016).
- Asymmetrical Derivatives for Anti-Cancer Agents : Asymmetrical derivatives containing nitrobenzylidene moiety have shown promise as novel anti-cancer agents. Their cytotoxic activity was determined in vitro against various cancer cell lines, including MDA-MB 231, MCF-7, and SK-N-MC (Nakhjiri et al., 2012).
Material Science Applications
- Polymer Synthesis : This compound is used in the synthesis of photosensitive poly(ether–ester)s containing α,β-unsaturated ketone moieties. These polymers demonstrate good solubility and thermal stability, with applications in various material science fields (Balaji & Murugavel, 2011).
- Development of Polyamides and Polyimides : It serves as a precursor in the preparation of cyano-substituted polyamides and polyimides, which exhibit solubility in polar solvents and stability at high temperatures (Mikroyannidis, 1994).
Spectral and Optical Studies
- Characterization Studies : Extensive spectral, thermal, and optical characterization of derivatives have been conducted. These studies include FTIR, NMR spectroscopy, and second harmonic generation efficiency, revealing potential applications in optics and materials science (Meenatchi et al., 2014).
Antioxidant Activity
- Antioxidant Properties : Dibenzylidene-cyclohexanone derivatives, analogs of curcumins, have been synthesized and shown to exhibit antioxidant activity. These findings suggest potential applications in pharmacology and biochemistry (Ritmaleni et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E,6E)-2-[(4-methoxyphenyl)methylidene]-6-[(4-nitrophenyl)methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-26-20-11-7-16(8-12-20)14-18-4-2-3-17(21(18)23)13-15-5-9-19(10-6-15)22(24)25/h5-14H,2-4H2,1H3/b17-13+,18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPHIPBZANKORK-HBKJEHTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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